molecular formula C18H19N3O2S B2704003 N-[cyano(2-methoxyphenyl)methyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide CAS No. 1797846-83-3

N-[cyano(2-methoxyphenyl)methyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide

Cat. No.: B2704003
CAS No.: 1797846-83-3
M. Wt: 341.43
InChI Key: KEKDWXOJRZVDDQ-UHFFFAOYSA-N
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Description

N-[cyano(2-methoxyphenyl)methyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a cyano group, and a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2-methoxyphenyl)methyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the cyano and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and verifying the compound’s structure.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2-methoxyphenyl)methyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-[cyano(2-methoxyphenyl)methyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[cyano(2-methoxyphenyl)methyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[cyano(2-methoxyphenyl)methyl]-N-phenylbenzamide: This compound shares the cyano and methoxyphenyl groups but differs in the presence of a benzamide moiety instead of the thiazole ring.

    4-CYANO-N-(2-(4-METHOXYPHENYL)ETHYL)BENZAMIDE: Similar in having a cyano and methoxyphenyl group but with a different core structure.

Uniqueness

N-[cyano(2-methoxyphenyl)methyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide is unique due to its thiazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific endeavors.

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-23-15-9-5-4-8-13(15)14(10-19)21-18(22)17-16(20-11-24-17)12-6-2-3-7-12/h4-5,8-9,11-12,14H,2-3,6-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKDWXOJRZVDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)C2=C(N=CS2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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